(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone
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Overview
Description
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and a tolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile. The azetidine ring can be introduced through nucleophilic substitution reactions, where an azetidine derivative reacts with a suitable electrophile. The final step involves the coupling of the oxadiazole-azetidine intermediate with o-tolylmethanone under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to modulate key biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone is unique due to its combination of an oxadiazole ring, an azetidine ring, and a tolyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-5-3-4-6-12(9)14(18)17-7-11(8-17)13-15-10(2)16-19-13/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIFRPQBNUDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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